

Validating the Molecular Structure of Diallyl Hexahydrophthalate: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

Compound of Interest		
Compound Name:	Diallyl hexahydrophthalate	
Cat. No.:	B075857	Get Quote

For researchers, scientists, and professionals in drug development, the precise confirmation of a molecule's structure is a critical step in ensuring the quality, efficacy, and safety of chemical compounds. This guide provides a comprehensive comparison of spectroscopic techniques for validating the molecular structure of **diallyl hexahydrophthalate**, with supporting experimental data and detailed protocols. As a key alternative, diallyl phthalate is used for comparative analysis to highlight the distinguishing spectral features arising from the saturated versus aromatic core.

Diallyl hexahydrophthalate is an organic compound with the molecular formula C₁₄H₂₀O₄. Its structure consists of a cyclohexane-1,2-dicarboxylate core with two allyl ester groups. The validation of this structure relies on identifying the characteristic signals from the cyclohexane ring, the ester functionalities, and the terminal allyl groups using a combination of spectroscopic methods.

Spectroscopic Validation Workflow

A logical workflow for the structural elucidation of **diallyl hexahydrophthalate** involves a multitechnique approach to gather unambiguous evidence for each part of the molecule.

A streamlined workflow for spectroscopic validation.

Comparative Spectroscopic Data



The following tables summarize the predicted and experimental spectroscopic data for **diallyl hexahydrophthalate** and the comparative compound, diallyl phthalate.

Infrared (IR) Spectroscopy Data

Functional Group	Predicted/Observed Frequency (cm ⁻¹) for Diallyl Hexahydrophthalate	Observed Frequency (cm ⁻¹) for Diallyl Phthalate
C=O (Ester)	~1735 (strong)	~1730 (strong)
C=C (Allyl)	~1645 (medium)	~1640 (medium)
=C-H (Allyl)	~3080 (medium)	~3080 (medium)
C-H (Cyclohexane)	~2860-2940 (strong)	-
C-H (Aromatic)	-	~3050 (medium)
C-O (Ester)	~1170-1250 (strong)	~1120-1280 (strong)

¹H NMR Spectroscopy Data (Predicted/Observed, 400

MHz, CDCl₃)

Proton Environment	Predicted Chemical Shift (δ, ppm) for Diallyl Hexahydrophthalate	Observed Chemical Shift (δ, ppm) for Diallyl Phthalate[1][2]
-CH=CH2 (Allyl)	5.85-6.00 (m)	5.90-6.10 (m)
-CH=CH2 (Allyl)	5.20-5.35 (m)	5.25-5.45 (m)
-O-CH ₂ - (Allyl)	~4.60 (d)	~4.80 (d)
Cyclohexane Ring Protons	1.40-2.50 (m)	-
Aromatic Ring Protons	-	7.50-7.80 (m)

¹³C NMR Spectroscopy Data (Predicted/Observed, 100 MHz, CDCl₃)



Carbon Environment	Predicted Chemical Shift (δ, ppm) for Diallyl Hexahydrophthalate	Observed Chemical Shift (δ, ppm) for Diallyl Phthalate[1][3]
C=O (Ester)	~174	~167
-CH=CH ₂ (Allyl)	~132	~132
-CH=CH ₂ (Allyl)	~118	~118
-O-CH ₂ - (Allyl)	~65	~66
Cyclohexane Ring Carbons	25-45	-
Aromatic Ring Carbons	-	128-132

Mass Spectrometry Data

lon	Predicted m/z for Diallyl Hexahydrophthalate	Observed m/z for Diallyl Phthalate
[M] ⁺	252	246
[M-allyl]+	211	205
[M-C ₃ H ₅ O ₂] ⁺	181	175
Phthalic Anhydride fragment	-	148
[C₄H₅]+ (from allyl)	57	57

Experimental Protocols Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 10-20 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).
- Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz NMR spectrometer.
- ¹H NMR Acquisition:
 - Pulse sequence: Standard single-pulse experiment.



Number of scans: 16-32.

Relaxation delay: 1-2 seconds.

• ¹³C NMR Acquisition:

• Pulse sequence: Proton-decoupled single-pulse experiment.

Number of scans: 1024-4096 (due to the low natural abundance of ¹³C).

Relaxation delay: 2-5 seconds.

 Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

• Sample Preparation: As **diallyl hexahydrophthalate** is a liquid, a neat spectrum can be obtained by placing a drop of the sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

Acquisition:

Scan range: 4000-400 cm⁻¹.

Number of scans: 16-32.

Resolution: 4 cm⁻¹.

 Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

• Sample Introduction: Introduce a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or coupled with



a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system.

- Ionization: Use electron ionization (EI) or a soft ionization technique such as electrospray ionization (ESI).
- Mass Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the presence of key structural motifs.

Conclusion

The combination of IR, NMR, and mass spectrometry provides a robust and definitive method for the structural validation of **diallyl hexahydrophthalate**. IR spectroscopy confirms the presence of the ester and allyl functional groups. ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each proton and carbon atom, clearly distinguishing the cyclohexane core from an aromatic one. Finally, mass spectrometry confirms the molecular weight and provides fragmentation data consistent with the proposed structure. By comparing these results with a known analogue like diallyl phthalate, researchers can confidently verify the molecular integrity of **diallyl hexahydrophthalate**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Allyl acetate(591-87-7) 1H NMR [m.chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Allyl acetate(591-87-7) 13C NMR spectrum [chemicalbook.com]
- To cite this document: BenchChem. [Validating the Molecular Structure of Diallyl Hexahydrophthalate: A Spectroscopic Comparison Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b075857#validating-the-molecular-structure-of-diallyl-hexahydrophthalate-via-spectroscopy]



Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com